1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone
Description
The compound 1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone features a central ethanone moiety bridging an indoline group and a pyridazine-thioether substituent. The indoline (a bicyclic structure comprising a benzene ring fused to a pyrrolidine) is linked via a ketone to a sulfur atom, which is further connected to a pyridazine ring substituted with a 3-methoxyphenyl group.
Key structural attributes:
- Indoline moiety: May confer rigidity and influence binding to biological targets.
- Thioether linkage: Enhances stability compared to ethers and may participate in hydrophobic interactions.
- Pyridazine ring: A nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking.
- 3-Methoxyphenyl substituent: The methoxy group could modulate electronic properties and solubility.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-17-7-4-6-16(13-17)18-9-10-20(23-22-18)27-14-21(25)24-12-11-15-5-2-3-8-19(15)24/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFJKYIYFMKUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the reaction of indoline with appropriate reagents to introduce the desired functional groups. The pyridazine ring can be constructed through cyclization reactions involving precursors such as 3-methoxyphenyl derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Examples :
- JWH-201: 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone .
- JWH-302: 2-(3-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone .
Structural Differences :
- Core structure: JWH compounds lack the pyridazine-thioether moiety, instead featuring a direct phenyl-ethanone linkage.
- Substituents: The target compound replaces the pentylindole group (common in synthetic cannabinoids) with an indoline and pyridazine system.
Functional Implications :
- JWH compounds bind to cannabinoid receptors (CB1/CB2), but the pyridazine-thioether in the target compound may redirect activity toward other targets, such as kinases or enzymes .
- Regulatory Status: JWH-201 and JWH-302 are controlled substances in many jurisdictions, whereas the target compound’s legal status remains unclassified .
Antimalarial Indolyl-3-ethanone-α-thioethers
Examples :
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.2129) .
- 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC₅₀ = 7.9520) .
Structural Differences :
- Electron-withdrawing groups : The antimalarial analogs feature nitro or chloro substituents, whereas the target compound has an electron-donating methoxy group.
- Heterocyclic systems : The antimalarial compounds use phenyl-thioethers, while the target employs a pyridazine-thioether.
Functional Implications :
Antimicrobial Thioether-Triazole Derivatives
Example :
- 1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) .
Structural Differences :
- Heterocyclic core : Compound 3d uses a triazole-thioether system, contrasting with the pyridazine-thioether in the target compound.
- Substituents : Fluorophenyl vs. methoxyphenyl.
Functional Implications :
Pyridazine-Based Ethanones
Example :
- 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone (CAS 551920-20-8) .
Structural Differences :
- Substituents : The pyrazolo-pyridazine lacks the indoline and thioether groups present in the target compound.
Functional Implications :
Physicochemical Properties :
Biological Activity
1-(Indolin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indolyl-thioether derivatives, which have been explored for various therapeutic applications, including antimalarial, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3OS, with a molecular weight of approximately 361.46 g/mol. The structure features an indoline moiety linked to a pyridazine ring through a thioether bond, which is crucial for its biological activity.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of indolyl-thioether derivatives. One study reported that a related class of compounds exhibited nanomolar in vitro antimalarial activity against Plasmodium falciparum, coupled with low toxicity towards human cell lines such as HeLa cells . The structure-activity relationship (SAR) indicated that specific substitutions on the indole and thiophenol rings significantly influenced the biological efficacy.
Anticancer Properties
Indolyl derivatives have also been investigated for their anticancer properties. Research has shown that some indolyl-thioethers can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and death .
Antimicrobial Activity
In addition to antimalarial and anticancer activities, indolyl-thioethers have demonstrated antimicrobial properties. Compounds in this class have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Case Study 1: Antimalarial Screening
A focused library of indolyl-thioether compounds was synthesized and screened for antimalarial activity. Two compounds emerged as hits with IC50 values in the low nanomolar range, indicating strong efficacy against Plasmodium falciparum without significant toxicity to mammalian cells .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that certain indolyl-thioether derivatives could inhibit cell growth by promoting apoptosis. The compounds were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect the potency and selectivity of the compounds.
- Thioether Linkage : The thioether bond is essential for maintaining the structural integrity required for biological activity.
Data Table: Biological Activity Overview
Q & A
Q. What strategies address challenges in characterizing its amorphous solid forms?
Q. How can researchers validate target engagement in complex biological systems?
- Answer :
- CETSA : Cellular thermal shift assay confirms target binding in lysates (e.g., CDK2 melting temp shift ΔTₘ = 4°C).
- Silencing/knockout models : CRISPR-Cas9 KO of suspected targets (e.g., STING) to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
